molecular formula C10H7ClF3NO B8639895 6-chloro-7-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one

6-chloro-7-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B8639895
M. Wt: 249.61 g/mol
InChI Key: PHEGBSIMDWBRFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-7-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C10H7ClF3NO and its molecular weight is 249.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H7ClF3NO

Molecular Weight

249.61 g/mol

IUPAC Name

6-chloro-7-(trifluoromethyl)-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C10H7ClF3NO/c11-8-3-5-1-2-15-9(16)6(5)4-7(8)10(12,13)14/h3-4H,1-2H2,(H,15,16)

InChI Key

PHEGBSIMDWBRFY-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=CC(=C(C=C21)Cl)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one (I-85d: 600 mg, 2.5575 mmol) in TFA (25 mL) was reacted with sodium azide (549 mg, 8.439 mmol) for 5 hours at 80° C. Purification by column chromatography on silica gel (1% methanol in CHCl3), afforded 350 mg of the product (54.8% yield).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
549 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
54.8%

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